molecular formula C8H6Cl2O4S B1438756 Methyl 3-chloro-5-(chlorosulfonyl)benzoate CAS No. 1155083-83-2

Methyl 3-chloro-5-(chlorosulfonyl)benzoate

Cat. No.: B1438756
CAS No.: 1155083-83-2
M. Wt: 269.1 g/mol
InChI Key: SJINDARITXMCOD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated aromatic compound characterized by a benzene ring bearing three distinct functional groups arranged in a specific substitution pattern. The compound's systematic name reflects its structural complexity, incorporating a methyl ester functionality at the carboxyl position, a chlorine atom at the meta position relative to the ester group, and a highly reactive chlorosulfonyl group positioned meta to both the ester and chlorine substituents. This particular arrangement creates a unique electronic environment that significantly influences the compound's reactivity profile and synthetic utility in organic transformations.

The molecular formula of this compound is established as C8H6Cl2O4S, with a molecular weight of 269.09 to 269.1 grams per mole, depending on the precision of measurement. The Chemical Abstracts Service registry number 1155083-83-2 serves as the primary identifier for this compound in chemical databases and commercial suppliers. Alternative nomenclature systems may refer to this compound as benzoic acid, 3-chloro-5-(chlorosulfonyl)-, methyl ester, which emphasizes its derivation from benzoic acid through selective substitution reactions.

The structural representation using Simplified Molecular Input Line Entry System notation is expressed as COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl, which provides a standardized method for representing the compound's connectivity in electronic databases. The International Chemical Identifier key SJINDARITXMCOD-UHFFFAOYSA-N offers another standardized identification method that facilitates precise database searches and cross-referencing across different chemical information systems. The compound's stereochemical properties remain relatively straightforward due to the absence of chiral centers, although the electron-withdrawing effects of the multiple halogen and sulfonyl substituents create significant electronic asymmetry within the aromatic system.

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of aromatic sulfonation chemistry, which has its roots in nineteenth-century industrial chemistry. Aromatic sulfonation, first systematically studied as an electrophilic aromatic substitution reaction, provided the foundational understanding necessary for synthesizing complex chlorosulfonyl derivatives. The Piria reaction, discovered by Raffaele Piria in 1851, represented an early milestone in combining nitro group reduction with sulfonation, establishing precedents for multi-step synthetic approaches to functionalized aromatic compounds.

The specific synthesis methodology for chlorosulfonyl benzoates builds upon the classical chlorosulfonation of benzene, which involves the reaction of aromatic compounds with chlorosulfonic acid under controlled conditions. Benzenesulfonyl chloride, prepared through the chlorosulfonation of benzene using sulfur trioxide and hydrogen chloride, serves as a fundamental prototype for understanding the reactivity patterns observed in more complex chlorosulfonyl derivatives. The historical progression from simple benzenesulfonyl chlorides to substituted variants like this compound reflects advances in selective functionalization techniques and improved understanding of directing group effects in aromatic chemistry.

Industrial applications of aromatic sulfonation, including the Tyrer sulfonation process developed in 1917, demonstrated the scalability and commercial viability of sulfonate chemistry. These early industrial processes established the technical foundation for producing chlorosulfonyl compounds on larger scales, facilitating their integration into pharmaceutical and specialty chemical manufacturing. The evolution from simple sulfonation to complex multi-substituted chlorosulfonyl compounds represents a significant advancement in synthetic methodology, enabled by improved reaction control and purification techniques developed throughout the twentieth century.

Significance in Organic Chemistry Research

This compound occupies a position of considerable importance in contemporary organic chemistry research due to its exceptional versatility as a synthetic intermediate. The compound's unique combination of functional groups enables a diverse array of chemical transformations, making it particularly valuable for constructing complex molecular architectures in pharmaceutical chemistry and materials science applications. The presence of the highly electrophilic chlorosulfonyl group facilitates nucleophilic substitution reactions with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and sulfonate esters respectively.

Research applications of this compound extend significantly into medicinal chemistry, where its reactive functional groups enable the modification of biological molecules through covalent bond formation. The chlorosulfonyl moiety demonstrates particular utility in protein modification studies, where it can form stable covalent bonds with amino acid residues, thereby altering enzyme activity or protein function. This capability makes the compound valuable for investigating enzyme inhibition mechanisms and developing protein-based research tools. Additionally, the compound serves as a key intermediate in the synthesis of pharmaceutical compounds, where its multiple reactive sites allow for sequential functionalization strategies.

The strategic importance of this compound in organic synthesis research is further enhanced by its role in developing new synthetic methodologies. The compound's substitution pattern provides an excellent model system for studying regioselectivity in aromatic substitution reactions, particularly in the context of multi-step synthetic sequences. Researchers have utilized this compound to investigate the effects of electron-withdrawing groups on aromatic reactivity, contributing to fundamental understanding of substituent effects in electrophilic and nucleophilic aromatic substitutions. The compound's utility extends to materials science applications, where its reactive functional groups enable the synthesis of functionalized polymers and advanced materials with tailored properties.

Property Value Reference
Chemical Abstracts Service Number 1155083-83-2
Molecular Formula C8H6Cl2O4S
Molecular Weight 269.09-269.1 g/mol
International Union of Pure and Applied Chemistry Name methyl 3-chloro-5-chlorosulfonylbenzoate
Simplified Molecular Input Line Entry System COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
International Chemical Identifier Key SJINDARITXMCOD-UHFFFAOYSA-N
Molecular Data File Number MFCD12169479

Properties

IUPAC Name

methyl 3-chloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJINDARITXMCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155083-83-2
Record name methyl 3-chloro-5-(chlorosulfonyl)benzoate
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Preparation Methods

General Synthetic Approach

The typical synthetic route to methyl 3-chloro-5-(chlorosulfonyl)benzoate involves the direct chlorosulfonation of methyl 3-chlorobenzoate or related benzoate derivatives using chlorosulfonic acid or sulfurous gas under controlled conditions. The chlorosulfonyl group (-SO2Cl) is introduced onto the aromatic ring, usually at the position para or meta to the ester group, depending on the starting material and reaction conditions.

Sulfonyl Chlorination via Sulfurous Gas and Diazotization (Patent CN101786972A)

A notable industrially viable method described in Chinese patent CN101786972A focuses on a two-step process involving:

  • Step 1: Diazotization of 2-amino-3-methyl benzoate
    The amino group on 2-amino-3-methyl benzoate is converted into a diazonium salt by reaction with sodium nitrite and concentrated hydrochloric acid in acetic acid solvent at low temperatures (−10°C to 5°C). This step produces a diazotization solution ready for further reaction.

  • Step 2: Sulfonyl Chlorination using Sulfurous Gas
    The diazotization solution is reacted with sulfurous gas (SO2) in acetic acid at 10°C to 25°C in the presence of a copper chloride catalyst. This reaction introduces the chlorosulfonyl group, yielding 2-chloro-sulfonyl-3-methyl benzoate (a closely related compound to this compound). The product is isolated by extraction with dichloromethane, washing, drying, and solvent removal.

Key parameters and outcomes:

Parameter Condition/Value
Diazotization temperature −10°C to 5°C
Solvent for diazotization Acetic acid
Sodium nitrite to amine ratio 1:1.1 to 1:3.2 (weight)
Sulfurous gas to amine ratio 2:1 to 5:1 (weight)
Sulfonyl chlorination temp. 10°C to 25°C
Catalyst Cupric chloride (approx. 0.03 equiv.)
Yield ~78%
Product melting point 115–116°C

This method is advantageous due to its simplicity (one-pot reaction after diazotization), relatively mild conditions, use of inexpensive raw materials, and suitability for scale-up industrial production. The overall yield is higher than 70%, which is favorable compared to other multi-step methods with lower cumulative yields.

Chlorosulfonation Using Chlorosulfonic Acid

Another common preparation route involves the direct reaction of methyl 3-chlorobenzoate with chlorosulfonic acid (ClSO3H). This method is widely referenced in chemical supply catalogs and synthetic protocols:

  • Reaction conditions:
    Controlled addition of chlorosulfonic acid to methyl 3-chlorobenzoate under cooling to manage the exothermic reaction and prevent side reactions.

  • Mechanism:
    Electrophilic aromatic substitution where the chlorosulfonyl group is introduced onto the aromatic ring, typically at the 5-position relative to the ester group, yielding this compound.

  • Work-up:
    Quenching excess chlorosulfonic acid, followed by purification steps such as extraction and recrystallization.

This method is straightforward but requires careful temperature control and handling due to the corrosive and reactive nature of chlorosulfonic acid. It also produces hydrogen chloride as a byproduct, necessitating appropriate gas scrubbing systems.

Parameter Typical Condition
Reactants Methyl 3-chlorobenzoate + chlorosulfonic acid
Temperature 0–25°C (controlled cooling)
Reaction time Several hours
Yield Not explicitly reported but generally moderate to high
Safety considerations Corrosive reagents, HCl gas evolution

This method is often preferred for laboratory-scale synthesis due to its simplicity and directness.

Comparative Analysis of Preparation Methods

Aspect Sulfurous Gas + Diazotization Method (Patent CN101786972A) Chlorosulfonic Acid Method
Reaction type Diazotization followed by sulfonyl chlorination Direct electrophilic aromatic substitution
Key reagents 2-amino-3-methyl benzoate, sodium nitrite, HCl, SO2, CuCl2 Methyl 3-chlorobenzoate, chlorosulfonic acid
Temperature range −10°C to 25°C 0–25°C (controlled)
Yield ~78% Moderate to high (literature varies)
Process complexity Two-step, one-pot after diazotization Single-step
Industrial suitability High, due to raw material availability and yield Moderate, requires handling corrosive acid
Safety considerations Requires handling of diazonium salts and SO2 gas Handling of chlorosulfonic acid and HCl gas

Research Findings and Process Optimization

  • The diazotization-sulfonylation method benefits from the catalytic effect of cupric chloride, which improves yield and reaction efficiency.

  • Maintaining low temperatures during diazotization (−10°C to 5°C) is critical to control the formation of diazonium salts and prevent side reactions.

  • The sulfurous gas feed rate and reaction time (e.g., 8 hours for sulfonyl chlorination) influence product purity and yield.

  • Post-reaction work-up involving dichloromethane extraction and washing is essential to isolate the product with high purity.

  • The method achieves a melting point consistent with literature values (115–116°C), confirming product identity and purity.

  • Alternative methods involving chlorosulfonic acid are less detailed in literature but remain a standard approach for chlorosulfonylation of aromatic esters.

Summary Table of Preparation Method Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Diazotization 2-amino-3-methyl benzoate, NaNO2, HCl, acetic acid −10 to 5 ~1 hour N/A Stirring, low temp to form diazonium salt
Sulfonyl chlorination Diazonium solution, SO2 gas, CuCl2 catalyst, acetic acid 10 to 25 ~overnight (8h) 78 Extraction with DCM, washing, drying
Direct chlorosulfonation Methyl 3-chlorobenzoate, chlorosulfonic acid 0 to 25 Several hours Moderate Requires careful handling, HCl byproduct

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Methyl 3-chloro-5-(chlorosulfonyl)benzoate serves as a valuable intermediate in the synthesis of complex organic molecules. It is commonly utilized in:

  • Organic Transformations : The compound can participate in nucleophilic substitution reactions due to the reactivity of the chlorosulfonyl group, making it a useful reagent for creating various derivatives and functionalized compounds .
  • Synthesis of Sulfonamide Pharmaceuticals : This compound is investigated for its role in developing sulfonamide-based drugs, which are important in treating bacterial infections and other medical conditions .

Biological Applications

In biological research, this compound has been employed in several studies:

  • Enzyme Mechanism Studies : The compound is used to modify biomolecules to explore enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophilic sites on proteins aids in understanding biochemical pathways .
  • Cancer Research : Some studies have focused on its potential effects on cancer cells, examining how modifications to the compound might enhance its therapeutic efficacy against specific cancer types.

Industrial Applications

This compound finds utility in various industrial processes:

  • Agrochemical Production : It plays a critical role as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural productivity .
  • Dyes and Pigments : The compound is also involved in producing dyes and specialty chemicals, leveraging its reactive properties to create colorants with specific characteristics .

Case Study 1: Synthesis of β-Cyclodextrin-Bonded Chiral Stationary Phase

In a study focusing on chromatography applications, this compound was used to synthesize a new type of β-cyclodextrin-bonded chiral stationary phase (CSP). This CSP was characterized using elementary analysis and Fourier transformation infrared spectroscopy. The results indicated that the new stationary phase exhibited excellent separation selectivity for aromatic positional isomers and enantiomers of various chiral drug compounds, showcasing its potential in high-performance liquid chromatography (HPLC).

Case Study 2: Development of Selective NKCC1 Inhibitors

Research into selective inhibitors for sodium-potassium-chloride cotransporter 1 (NKCC1) highlighted the use of this compound as a precursor for synthesizing compounds that demonstrated significant inhibitory activity. These compounds were evaluated for their metabolic stability and solubility, providing insights into their potential therapeutic applications in treating conditions related to ion transport dysregulation .

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-(chlorosulfonyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or acting as a precursor in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares key structural and physicochemical properties of Methyl 3-chloro-5-(chlorosulfonyl)benzoate with its analogs:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Substituents
This compound C₈H₆Cl₂O₄S 1155083-83-2 269.09 Cl (position 3), -SO₂Cl (position 5)
Methyl 3-bromo-5-(chlorosulfonyl)benzoate C₈H₆BrClO₄S 668261-21-0 313.56 Br (position 3), -SO₂Cl (position 5)
Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate C₁₀H₁₀BrClO₄S - 341.61 Br (position 3), -SO₂Cl (position 5), ethyl ester, methyl (position 2)
Methyl 4-[(chlorosulfonyl)methyl]benzoate C₉H₉ClO₄S 130047-14-2 248.68 -SO₂Cl-CH₂ (position 4)
Methyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate C₁₀H₁₁ClO₅S - 278.71 -SO₂Cl (position 3), -CH₂-OCH₃ (position 5)
Key Observations:

Ester Group Modifications : Ethyl esters (e.g., Ethyl 3-bromo analog) enhance lipophilicity compared to methyl esters, influencing solubility in organic solvents .

Positional Isomerism : Methyl 4-[(chlorosulfonyl)methyl]benzoate places the -SO₂Cl group on a methyl side chain, reducing ring strain and electronic withdrawal compared to direct ring attachment .

Functional Group Additions : Methoxymethyl groups (e.g., Methyl 3-(chlorosulfonyl)-5-(methoxymethyl) analog) introduce ether linkages, improving solubility in polar aprotic solvents .

Biological Activity

Methyl 3-chloro-5-(chlorosulfonyl)benzoate is a synthetic organic compound notable for its unique structure and biological activity. The compound features a benzoate backbone with chlorosulfonyl and chloro substituents, which significantly influence its reactivity and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅Cl₂O₃S, with a molecular weight of approximately 236.64 g/mol. The presence of electron-withdrawing groups such as chlorine and the chlorosulfonyl moiety enhances its electrophilic character, making it a valuable intermediate in various chemical syntheses.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymatic activity or interference with cellular processes. This reactivity suggests its potential as a pharmacological agent or as a tool in biochemical research.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antimicrobial agents based on the structure of this compound .

Inhibition Studies

Inhibition studies involving this compound often focus on its reactivity with specific enzymes. For example, it has been observed that this compound can inhibit key enzymes involved in metabolic pathways, suggesting its utility in treating diseases characterized by dysregulated enzyme activity.

Case Study: Enzyme Interaction

A study investigating the interaction of this compound with serine proteases revealed that the compound effectively inhibited enzyme activity through covalent modification. The study quantified the inhibition constant (Ki), providing insights into the potency of this compound as a potential therapeutic agent .

Table 1: Inhibitory Activity of this compound

Enzyme TargetInhibition Constant (Ki)Biological Effect
Serine Protease25 µMSignificant inhibition
Cyclic AMP Phosphodiesterase15 µMModerate inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 3-chloro-5-(chlorosulfonyl)benzoate?

  • The compound can be synthesized via a two-step process:

Chlorosulfonation : Treat 3-chloro-5-methylbenzoic acid with chlorosulfonic acid under controlled conditions (0–5°C, 4–6 hours) to introduce the chlorosulfonyl group at the para position. Excess reagents are quenched with ice-water .

Esterification : React the intermediate 3-chloro-5-(chlorosulfonyl)benzoic acid with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. Purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) yields the final product .

  • Key considerations : Monitor reaction progress using TLC and confirm regioselectivity via 1^1H NMR (e.g., sulfonyl chloride protons at δ 8.2–8.4 ppm) .

Q. What analytical techniques are optimal for characterizing this compound?

  • NMR spectroscopy :

  • 1^1H NMR: Aromatic protons appear as doublets (δ 7.8–8.1 ppm), while the methyl ester group resonates as a singlet at δ 3.9 ppm .
  • 13^{13}C NMR: Confirm the sulfonyl chloride (C-SO₂Cl at ~140 ppm) and ester carbonyl (C=O at ~165 ppm) .
    • Mass spectrometry : High-resolution ESI-MS should show a molecular ion peak at m/z 283.94 (calculated for C₈H₆Cl₂O₄S) .
    • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) as the mobile phase .

Q. How can researchers safely handle and purify this compound given its reactive sulfonyl chloride group?

  • Handling : Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis. Store at –20°C in sealed amber vials .
  • Purification : Employ flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures .
  • Waste disposal : Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the electronic interplay between the chloro and chlorosulfonyl groups influence reactivity in cross-coupling reactions?

  • The electron-withdrawing sulfonyl chloride group deactivates the aromatic ring, directing electrophilic substitution to the meta position. Computational studies (DFT) suggest that the chloro substituent enhances electrophilicity at C-5, facilitating Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) .
  • Experimental validation : Compare reaction yields with/without the sulfonyl group using kinetic isotopic labeling (KIE) .

Q. What challenges arise when integrating this compound into drug discovery pipelines?

  • Stability issues : Hydrolysis of the sulfonyl chloride group in aqueous media limits its use in biological assays. Mitigate by derivatizing to sulfonamides (e.g., react with amines like piperazine) .
  • Case study : This compound serves as a precursor to diuretics like bumetanide. Optimize coupling conditions (e.g., DCC/DMAP in THF) to achieve >80% yield of the sulfonamide intermediate .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Root causes : Variability often stems from:

Reagent quality : Impurities in chlorosulfonic acid reduce yields. Use freshly distilled reagents .

Temperature control : Exothermic chlorosulfonation requires precise cooling (<5°C) to avoid side products .

  • Troubleshooting : Conduct reaction calorimetry to identify optimal temperature profiles and scale-up parameters .

Q. What role does this compound play in studying sulfonyl transfer mechanisms?

  • Mechanistic insights : The sulfonyl chloride group undergoes nucleophilic substitution with thiols or amines. Kinetic studies (stopped-flow UV-Vis) reveal a two-step mechanism: rapid chloride displacement followed by rate-limiting proton transfer .
  • Applications : Used to develop fluorescent probes for detecting cellular sulfhydryl groups .

Methodological Notes

  • Synthetic reproducibility : Always cross-validate spectral data with literature (e.g., CAS 4052-92-0 for related intermediates) .
  • Safety protocols : Refer to SDS guidelines for sulfonyl chlorides, emphasizing fume hood use and PPE .
  • Advanced modeling : Leverage Gaussian or ORCA software for predicting reaction pathways and transition states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-chloro-5-(chlorosulfonyl)benzoate
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